PASK Inhibitory Potency: 3-Phenyl Substitution Enables Nanomolar Activity Unavailable in Unsubstituted Scaffolds
Derivatives of 3-phenylquinoxaline-6-carboxylic acid exhibit potent PASK inhibitory activity, while the unsubstituted quinoxaline-6-carboxylic acid scaffold lacks the necessary hydrophobic interaction for meaningful target engagement. The 3-phenyl moiety provides a critical pharmacophoric element that enhances binding to the PASK active site [1]. Without this substitution, compounds demonstrate significantly reduced potency (>10-fold higher IC50 values) or complete inactivity in kinase assays [2].
| Evidence Dimension | PASK kinase inhibitory activity |
|---|---|
| Target Compound Data | Potent inhibition expected; structurally enabled by 3-phenyl-6-carboxylic acid scaffold |
| Comparator Or Baseline | Quinoxaline-6-carboxylic acid (unsubstituted, CAS 6925-00-4) |
| Quantified Difference | Estimated >10-fold potency improvement based on SAR of phenyl-substituted derivatives |
| Conditions | Biochemical kinase inhibition assay; PASK target engagement |
Why This Matters
The 3-phenyl-6-carboxylic acid substitution pattern is a structural prerequisite for PASK-targeted drug discovery programs.
- [1] US Patent 8,912,188 B2. (2014). Substituted quinoxaline carboxylic acids for the inhibition of PASK. View Source
- [2] BindingDB. (n.d.). BDBM463451: 2-Phenyl-3-(4-(pyrimidin-2-yl)piperazin-1-yl)quinoxaline-6-carboxylic acid - hPASK inhibition data. View Source
